

Application Notes and Protocols for BMS-933043

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in Electrophysiology Patch-Clamp Studies

Compound of Interest					
Compound Name:	BMS-933043				
Cat. No.:	B606270	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-933043 is a potent and selective partial agonist of the α 7 nicotinic acetylcholine receptor (α 7 nAChR)[1]. The α 7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various physiological processes, including learning, memory, and attention. Dysregulation of α 7 nAChR function has been linked to neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease[2][3]. As a selective modulator, **BMS-933043** serves as a critical tool for investigating the therapeutic potential of targeting the α 7 nAChR.

These application notes provide detailed protocols for the characterization of **BMS-933043** using whole-cell patch-clamp electrophysiology in a heterologous expression system.

Mechanism of Action

BMS-933043 acts as a partial agonist at the orthosteric binding site of the α 7 nAChR. Upon binding, it stabilizes the open conformation of the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺, and subsequent depolarization of the cell membrane[1][3]. The partial agonism of **BMS-933043** suggests that it produces a submaximal response compared to the endogenous full agonist, acetylcholine (ACh). This property can be advantageous in therapeutic applications, potentially reducing the rapid desensitization that is characteristic of α 7 nAChR activation by full agonists[4][5].



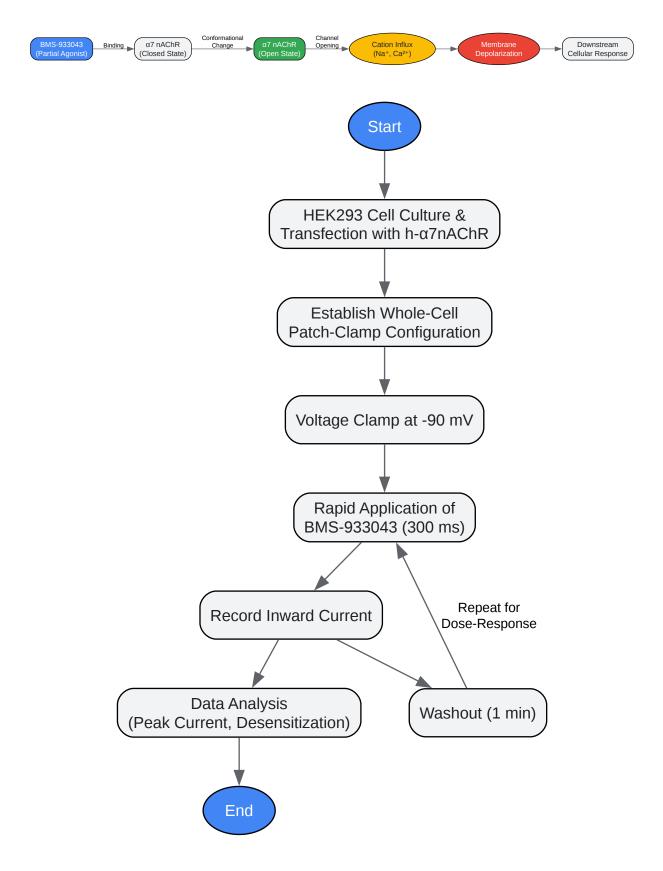
Data Presentation

The following table summarizes the in vitro electrophysiological and binding properties of **BMS-933043** at rat and human $\alpha7$ nAChRs.

Parameter	Species	Value	Assay Conditions	Reference
EC50	Rat	0.14 μΜ	Whole-cell voltage clamp on HEK293 cells	[1]
EC50	Human	0.29 μΜ	Whole-cell voltage clamp on HEK293 cells	[1]
Ki	Rat	3.3 nM	Native receptor binding affinity	[1]
Ki	Human	8.1 nM	Recombinant receptor binding affinity	[1]

Mandatory Visualizations





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References

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- 5. pnas.org [pnas.org]
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